cis-5-Dodecenoic acid

Descripción general

Descripción

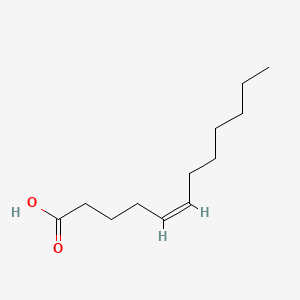

Ácido cis-5-dodecenoico: es un ácido graso insaturado de doce carbonos con la fórmula molecular C₁₂H₂₂O₂ . Se caracteriza por la presencia de un doble enlace en el quinto átomo de carbono en la configuración cis.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción:

Oxidación del Ácido Dodeceno: Un método común para sintetizar ácido cis-5-dodecenoico implica la oxidación del ácido dodeceno.

Otros Métodos de Síntesis Orgánica: El ácido cis-5-dodecenoico también se puede sintetizar a través de varias reacciones de síntesis orgánica, incluido el uso de reactivos de Grignard y la oxidación posterior.

Métodos de Producción Industrial: La producción industrial de ácido cis-5-dodecenoico a menudo implica procesos de oxidación a gran escala que utilizan agentes oxidantes eficientes y rentables. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones:

Reducción: La reducción del ácido cis-5-dodecenoico puede producir ácidos grasos saturados, como el ácido dodecanoico.

Sustitución: El compuesto puede participar en reacciones de sustitución, donde el doble enlace permite la adición de varios sustituyentes.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes Reductores: Gas hidrógeno en presencia de un catalizador como paladio sobre carbono.

Reactivos de Sustitución: Halógenos, haluros de hidrógeno.

Principales Productos Formados:

Productos de Oxidación: Aldehídos, ácidos carboxílicos.

Productos de Reducción: Ácidos grasos saturados.

Productos de Sustitución: Ácidos grasos halogenados.

Aplicaciones Científicas De Investigación

El ácido cis-5-dodecenoico tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido cis-5-dodecenoico implica su interacción con las membranas celulares bacterianas. El compuesto altera la integridad de la membrana celular, lo que lleva a la lisis y la muerte celular. Además, inhibe la formación de biofilms al interferir con las vías de señalización que regulan la formación de biofilms .

Comparación Con Compuestos Similares

Compuestos Similares:

Ácido cis-9-octadecenoico (Ácido oleico): Ambos son ácidos grasos insaturados, pero el ácido oleico tiene una cadena de carbono más larga y un doble enlace en el noveno átomo de carbono.

Ácido cis-11-eicosenoico: Similar en estructura pero con una cadena de carbono más larga y un doble enlace en el undécimo átomo de carbono.

Ácido cis-5-decenoico: Similar en estructura pero con una cadena de carbono más corta.

Singularidad del ácido cis-5-dodecenoico: El ácido cis-5-dodecenoico es único debido a su longitud específica de la cadena de carbono y la posición del doble enlace. Esta configuración confiere propiedades químicas y actividades biológicas distintas, lo que lo hace valioso para aplicaciones específicas en investigación e industria .

Actividad Biológica

Introduction

Cis-5-Dodecenoic acid, also known as 5Z-Dodecenoic acid or Lauroleinic acid, is a monounsaturated fatty acid with a chemical formula of . It is characterized by a cis double bond at the 5th position of its carbon chain. This compound has garnered attention in various biological studies due to its unique properties and potential health benefits.

- IUPAC Name: (5Z)-dodec-5-enoic acid

- CAS Number: 2430-94-6

- Molecular Weight: 198.3019 g/mol

- Structure:

Biological Activity Overview

This compound exhibits several biological activities, particularly in microbial metabolism and potential health effects related to fatty acid profiles in human health.

1. Microbial Metabolism

Research indicates that this compound plays a role in the metabolism of unsaturated fatty acids in bacteria, specifically Escherichia coli. In studies, strains lacking the enzyme FabB accumulated lower levels of this compound compared to wild-type strains, suggesting that FabB is crucial for the elongation of fatty acids, including this compound . This indicates that the compound is an intermediate in the unsaturated fatty acid synthesis pathway.

2. Health Implications

This compound has been associated with various health effects:

- Cancer Associations: Studies have indicated potential links between levels of 5-dodecenoic acid and cancer risk. Increased plasma levels of this fatty acid have been observed in certain populations, suggesting a need for further investigation into its role as a biomarker for cancer .

- Metabolic Disorders: The compound is implicated in metabolic pathways related to acyl-CoA dehydrogenase deficiency disorders, highlighting its relevance in metabolic health .

Table 1: Summary of Key Research Findings

The biological activity of this compound can be attributed to its structural properties and interactions within biological systems:

- Fatty Acid Synthesis Pathway: As an intermediate in the synthesis of unsaturated fatty acids, it influences membrane fluidity and function in microbial cells.

- Potential Anti-cancer Effects: Its presence in plasma may indicate metabolic changes associated with cancer progression or risk, warranting further research into its role as a potential therapeutic target.

Propiedades

Número CAS |

2430-94-6 |

|---|---|

Fórmula molecular |

C12H22O2 |

Peso molecular |

198.30 g/mol |

Nombre IUPAC |

(E)-dodec-5-enoic acid |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h7-8H,2-6,9-11H2,1H3,(H,13,14)/b8-7+ |

Clave InChI |

IJBFSOLHRKELLR-BQYQJAHWSA-N |

SMILES |

CCCCCCC=CCCCC(=O)O |

SMILES isomérico |

CCCCCC/C=C/CCCC(=O)O |

SMILES canónico |

CCCCCCC=CCCCC(=O)O |

Descripción física |

Solid |

Pictogramas |

Corrosive |

Sinónimos |

5-dodecenoic acid 5-dodecenoic acid, (E)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of cis-5-dodecenoic acid in bacteria?

A1: this compound plays a crucial role in the unsaturated fatty acid (UFA) synthesis pathway of Escherichia coli []. It serves as an intermediate, formed through the action of the FabA enzyme on a precursor molecule. This intermediate is then further elongated by the FabB enzyme, ultimately contributing to the production of essential UFAs in the bacteria []. The presence of this compound is particularly crucial for bacterial survival under conditions where exogenous sources of UFAs are limited.

Q2: How does the production of this compound change in response to temperature in Pseudomonas fluorescens BM07?

A2: Pseudomonas fluorescens BM07, a psychrotrophic bacterium, exhibits temperature-dependent changes in its lipid metabolism, including the production of this compound. When grown at lower temperatures (5°C), this bacterium incorporates this compound into both polyhydroxyalkanoates (PHAs) and membrane lipids []. Specifically, it synthesizes two key unsaturated 3-hydroxy acids: 3-hydroxy-cis-5-dodecenoic acid (C12:1) and 3-hydroxy-cis-7-tetradecenoic acid (C14:1) []. The proportion of these acids in PHA increases as the growth temperature decreases, highlighting the role of these compounds in the bacterium's adaptation to colder environments.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.